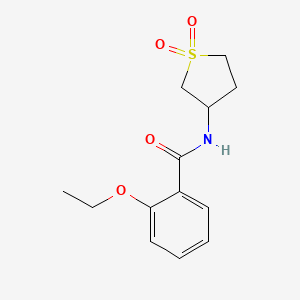

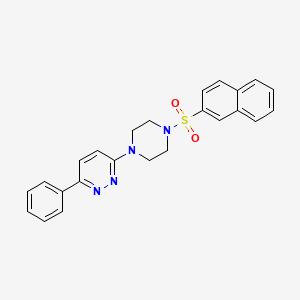

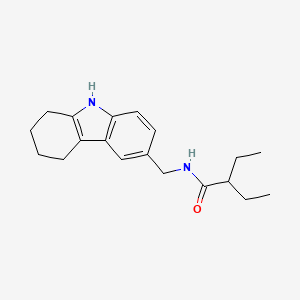

![molecular formula C17H19NO5 B2993754 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxychromen-2-one CAS No. 887209-82-7](/img/structure/B2993754.png)

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxychromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxychromen-2-one, also known as DADMAC, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. DADMAC is a cationic surfactant that is widely used in various applications, including water treatment, papermaking, and personal care products. In recent years, DADMAC has been studied extensively for its potential applications in biomedical research, particularly in the field of drug delivery.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Specific Scientific Field

Medicinal chemistry and pharmacology.

Summary

1,4-Dioxa-8-azaspiro[4.5]decane exhibits promising pharmacological properties, making it a potential candidate for drug development. Researchers investigate its interactions with biological targets, such as receptors or enzymes, to design novel therapeutic agents.

Experimental Procedures

- Synthesis : Chemists synthesize 1,4-Dioxa-8-azaspiro[4.5]decane using established methods . The compound’s purity and structure are confirmed through spectroscopic techniques (e.g., NMR, IR).

Results

- High Affinity for Sigma-1 Receptors : 1,4-Dioxa-8-azaspiro[4.5]decane shows high affinity (Ki = 5.4 ± 0.4 nM) for sigma-1 receptors . This receptor is implicated in neuroprotection, pain modulation, and neurodegenerative diseases.

Chemical Biology

Specific Scientific Field

Chemical biology and bioorganic chemistry.

Summary

Researchers explore the interactions of 1,4-Dioxa-8-azaspiro[4.5]decane with biomolecules (e.g., proteins, nucleic acids) to understand cellular processes.

Experimental Procedures

Results

These applications highlight the versatility and potential impact of 1,4-Dioxa-8-azaspiro[4.5]decane in scientific research. Researchers continue to explore its properties and applications across various disciplines .[i]

properties

IUPAC Name |

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c19-13-1-2-15-14(10-13)12(9-16(20)23-15)11-18-5-3-17(4-6-18)21-7-8-22-17/h1-2,9-10,19H,3-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGBWHZUNGJNED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)CC3=CC(=O)OC4=C3C=C(C=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxychromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

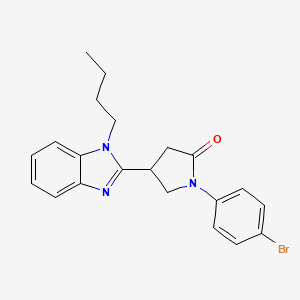

![N-(5-chloro-2-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2993676.png)

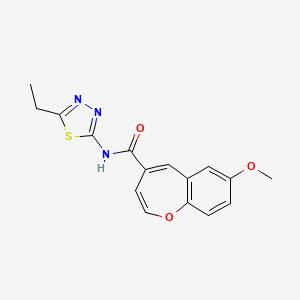

![1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene](/img/structure/B2993683.png)

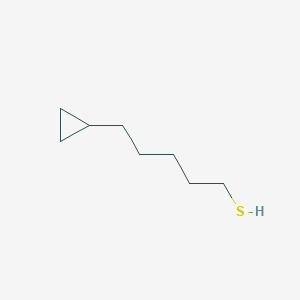

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B2993685.png)

![{6-Amino-2-[(3-methylbutyl)amino]-5-nitropyrimidin-4-yl}(4-fluorophenyl)amine](/img/structure/B2993688.png)

![2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone](/img/structure/B2993691.png)